molecular formula C10H15Cl2N3O B2928632 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride CAS No. 2034621-33-3

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride

Cat. No. B2928632
CAS RN: 2034621-33-3
M. Wt: 264.15
InChI Key: RBEQJOAQENHSIB-UHFFFAOYSA-N
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Description

The compound “1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, including pyrrolidin-2-one structures, are significant in biological molecules like heme and chlorophyll. These derivatives are typically prepared by condensing amines with carbonyl-containing compounds. Pyrrolidinones, a category that includes 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one, are nonaromatic cyclic amide systems used as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).

Hydrogen Bonding in Pyridine Derivatives

Hydrogen bonding plays a critical role in stabilizing the structure of pyridine derivatives. Studies on compounds similar to 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one have shown that intramolecular N–H⋯X hydrogen bonds are key for conformational stabilization, impacting molecular geometry and solid state organization (Matczak-Jon et al., 2010).

Pyridine-based Ligands

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a pyridine-based compound, and similar compounds have been synthesized for potential use as ligands in metal ion coordination. These ligands, derived from pyridine, show promise in various applications, including supramolecular chemistry and coordination compounds (Vermonden et al., 2003).

Nootropic Agents

Compounds structurally related to 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride have been explored as potential nootropic agents. These compounds, including pyrrolidine derivatives, show promise in enhancing cognitive functions and are being researched for therapeutic applications in cognitive disorders (Valenta et al., 1994).

Pyrrolidines in Organic Synthesis

Pyrrolidines, which are core components of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride, are critical in organic synthesis. They are used in various chemical reactions, demonstrating their versatility and importance in synthesizing a wide range of compounds (Kang et al., 2015).

properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQJOAQENHSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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